1-(4-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}PIPERIDINO)-1-ETHANONE
Overview
Description
1-(4-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}PIPERIDINO)-1-ETHANONE is a complex organic compound that features a quinoline moiety linked to a piperidine ring via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}PIPERIDINO)-1-ETHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}PIPERIDINO)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline and piperidine compounds. These products can have diverse applications in pharmaceuticals and organic synthesis.
Scientific Research Applications
1-(4-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}PIPERIDINO)-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(4-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}PIPERIDINO)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, affecting gene expression, while the piperidine ring can interact with protein active sites, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like 6-methylquinoline and 3,4-dihydroquinoline share structural similarities with 1-(4-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}PIPERIDINO)-1-ETHANONE.
Piperidine derivatives: Compounds such as 4-piperidone and 1-benzylpiperidine have similar piperidine ring structures.
Uniqueness
What sets this compound apart is the combination of the quinoline and piperidine moieties, which provides a unique set of chemical and biological properties. This dual functionality allows the compound to interact with a broader range of molecular targets, making it a versatile tool in scientific research and industrial applications .
Properties
IUPAC Name |
1-[4-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)piperidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-5-6-17-16(12-13)4-3-9-20(17)18(22)15-7-10-19(11-8-15)14(2)21/h5-6,12,15H,3-4,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPGIPRDTOWEHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3CCN(CC3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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